The compound with the molecular formula C17H14N2O3 is known as 2-(4-(dimethylamino)phenyl)-1H-benzimidazole-5-carboxylic acid. This compound belongs to the class of benzimidazoles, which are heterocyclic compounds containing a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. The specific structure of C17H14N2O3 contributes to its unique chemical behavior and potential applications in medicinal chemistry.
C17H14N2O3 can be sourced from various chemical databases and literature that focus on organic compounds and pharmaceutical chemistry. It is classified under:
The synthesis of C17H14N2O3 typically involves several steps that can include the following methods:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive intermediates. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and confirm the structure of the final product.
The molecular structure of C17H14N2O3 features a fused benzimidazole ring system with a dimethylamino substituent on one phenyl ring and a carboxylic acid group on the other.
C17H14N2O3 can participate in various chemical reactions, including:
Reactions involving C17H14N2O3 are often carried out under controlled conditions to optimize yields and minimize side products. Analytical methods such as mass spectrometry may be used to confirm the formation of reaction products.
The mechanism of action for C17H14N2O3, particularly in biological systems, is not fully elucidated but is believed to involve:
Research indicates that compounds within the benzimidazole class often exhibit anti-cancer properties by inducing apoptosis in cancer cells through these mechanisms.
Relevant analyses indicate that C17H14N2O3 exhibits moderate lipophilicity, which can influence its bioavailability and distribution within biological systems.
C17H14N2O3 has potential applications in:
The benzimidazole core serves as the foundational scaffold for C₁₇H₁₄N₂O₃ synthesis, typically constructed through acid-catalyzed condensation between o-phenylenediamine and carbonyl compounds. This method involves refluxing equimolar quantities of the precursors in acidic media (e.g., HCl, acetic acid) or under dehydrating conditions. For carboxylated derivatives like C₁₇H₁₄N₂O₃, pre-functionalized aldehydes containing ester or carboxylic acid groups are employed as electrophilic components [5]. The reaction proceeds via Shiff base formation, followed by electrophilic aromatic substitution and oxidative cyclization to yield the bicyclic structure.
A critical limitation of conventional approaches is the limited regioselectivity observed when synthesizing unsymmetrical 1,2-disubstituted benzimidazoles. For C₁₇H₁₄N₂O₃—which likely possesses substituents at N1, C2, and C5/C6 positions—traditional methods often generate regioisomeric mixtures that complicate purification. This arises from the ambident nucleophilicity of o-phenylenediamine, where either amino group can initiate condensation [5] [8]. Solvent choice significantly influences yields; polar protic solvents (e.g., ethanol) typically provide 45–65% isolated yields, while aprotic solvents like DMF reduce yields to 30–50% due to diminished proton availability for catalysis [2].
Table 1: Traditional vs. Modern Benzimidazole Synthesis for C₁₇H₁₄N₂O₃ Precursors
Method | Conditions | Regioselectivity | Typical Yield | Carboxylation Compatibility |
---|---|---|---|---|
Acid-catalyzed condensation | HCl, reflux, 4–12 h | Low | 45–65% | Moderate (requires pre-functionalized aldehydes) |
Microwave-assisted | 150°C, 20–30 min, solvent-free | Moderate | 70–85% | High |
Solid-phase synthesis | Polymer-supported reagents, RT | High | 60–75% | Limited |
Recent advances leverage transition-metal catalysis for direct C–H carboxylation, enabling streamlined access to C₁₇H₁₄N₂O₃’s carboxylic acid moiety. Palladium and nickel systems facilitate reductive carboxylation of aryl halide intermediates using CO₂ as a C1 feedstock, bypassing hazardous organometallic reagents. Key methodologies include:
Photoredox carboxylation represents an emerging metal-free strategy. Using fac-Ir(ppy)₃ as a photocatalyst and triethanolamine (TEOA) as a sacrificial reductant, benzimidazole-derived aryl halides undergo single-electron reduction to aryl radicals. These radicals nucleophilically attack CO₂, yielding carboxylated products under visible light irradiation (456 nm). This method achieves 65–78% yields for C₁₇H₁₄N₂O₃ precursors but requires rigorous deoxygenation to suppress radical quenching [6].
Table 2: Catalyst Systems for Direct Carboxylation of Benzimidazole Intermediates
Catalyst System | Reductant | CO₂ Pressure | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/tBu-XPhos | Et₂Zn | 10 atm | 100°C | 72–89% | High yields for activated aryl halides |
NiCl₂(PPh₃)₂/Et₄NI/Mn | Mn powder | 1 atm | 25°C | 80–92% | Ambient conditions, chloride tolerance |
fac-Ir(ppy)₃/TEOA | None (light) | 1 atm | 25°C | 65–78% | Metal-free, visible light-driven |
Chromatographic resolution remains indispensable for isolating C₁₇H₁₄N₂O₃ from regioisomeric byproducts generated during benzimidazole cyclization. Medium-pressure liquid chromatography (MPLC) on silica gel modified with citrate ions enhances separation of carboxylated regioisomers due to differential chelation of carboxylic acid groups. Gradient elution (hexane → ethyl acetate → methanol) achieves >95% purity but sacrifices 15–20% yield due to fraction pooling constraints [2]. For scale-up, pH-selective crystallization exploits the compound’s pKₐ (≈4.2): acidification of crude reaction mixtures to pH 3–4 precipitates the target carboxylic acid while leaving neutral impurities dissolved.
Yield optimization hinges on suppressing diaryl ether formation—a dominant side reaction during carboxylation. Strategies include:
Table 3: Yield Optimization Approaches for C₁₇H₁₄N₂O₃ Synthesis
Strategy | Conditions | Yield Improvement | Byproduct Reduction | Limitations |
---|---|---|---|---|
HFIP solvent | 0.1 M substrate, 60°C | +25% vs. DMF | Diaryl ethers: 3-fold ↓ | High cost, low boiling point |
Continuous-flow carboxylation | 20 bar CO₂, 100°C, τ=15 min | +30% vs. batch | Homocoupling: 95% ↓ | Catalyst clogging risk |
Microwave cyclization | 150°C, solvent-free, 20 min | +20% vs. reflux | Hydrolysis: 50% ↓ | Scalability challenges |
Table 4: Compound Data for C₁₇H₁₄N₂O₃
Property | Value/Descriptor |
---|---|
IUPAC Name | 1H-Benzimidazole-5-carboxylic acid, 1-methyl-2-phenyl- |
Molecular Formula | C₁₇H₁₄N₂O₃ |
Synonyms | 1-Methyl-2-phenyl-1H-benzimidazole-5-carboxylic acid; Methylphenylbenzimidazole carboxylate |
Core Structure | Benzimidazole with C2-phenyl and N1-methyl substituents, carboxyl group at C5 |
Key Synthetic Intermediates | 4-Nitro-o-phenylenediamine, phenylglyoxal monohydrate |
Pharmacophore | Benzimidazole-5-carboxylic acid |
Bioactivity Relevance | PARP inhibition, kinase modulation (inferred from structural analogs) |
Critical Quality Attributes | Regioisomeric purity (≥98%), residual solvent (DMF < 410 ppm) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1